molecular formula C2H7N B1610470 Ethylamine-N,N-d2 CAS No. 5852-45-9

Ethylamine-N,N-d2

Cat. No.: B1610470
CAS No.: 5852-45-9
M. Wt: 47.1 g/mol
InChI Key: QUSNBJAOOMFDIB-ZSJDYOACSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylamine-N,N-d2 can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes with deuterated ammonia (ND3). This reaction typically requires a large excess of deuterated ammonia to ensure the formation of the primary amine . Another method involves the reductive amination of acetaldehyde with deuterated ammonia and a reducing agent such as hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves the catalytic reaction of ethanol with deuterated ammonia in the presence of an oxide catalyst. This process co-produces diethylamine and triethylamine . The reaction conditions are carefully controlled to maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethylamine-N,N-d2 undergoes various chemical reactions typical of primary alkyl amines. These include:

Common Reagents and Conditions

Major Products

    Acylation: Formation of N-acylated ethylamine derivatives.

    Protonation: Formation of ethylammonium salts.

    Oxidation: Formation of acetaldehyde.

Scientific Research Applications

Ethylamine-N,N-d2 is widely used in scientific research due to its deuterium labeling, which makes it valuable in various fields:

Mechanism of Action

The mechanism of action of ethylamine-N,N-d2 involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The deuterium atoms in this compound provide a unique isotopic effect, which can influence reaction rates and mechanisms .

Comparison with Similar Compounds

Ethylamine-N,N-d2 can be compared with other deuterated amines and non-deuterated ethylamine:

This compound is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic differentiation.

Properties

IUPAC Name

N,N-dideuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNBJAOOMFDIB-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480332
Record name Ethylamine-N,N-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-45-9
Record name Ethylamine-N,N-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5852-45-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylamine-N,N-d2
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Ethylamine-N,N-d2
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Ethylamine-N,N-d2
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Ethylamine-N,N-d2
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Ethylamine-N,N-d2
Reactant of Route 6
Ethylamine-N,N-d2

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